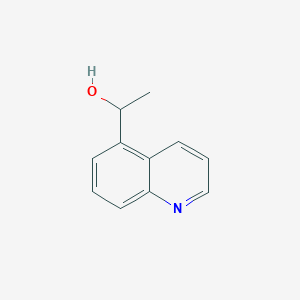

1-(Quinolin-5-yl)ethanol

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Sciences

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of chemical sciences. nih.govtandfonline.commdpi.commdpi.com Its unique structural and electronic properties have made it a privileged motif in medicinal chemistry and materials science. nih.govorientjchem.orgresearchgate.net Quinoline and its derivatives are prevalent in nature, forming the core of numerous alkaloids with significant biological activities. nih.govmdpi.comtandfonline.com Famous examples include quinine, an antimalarial drug, and camptothecin, an anticancer agent, whose discoveries opened new avenues in drug development. nih.gov

In medicinal chemistry, the quinoline nucleus is considered a versatile pharmacophore, a key structural component responsible for a compound's biological activity. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. nih.govtandfonline.comnih.govijppronline.com The ability to easily modify the quinoline ring allows for the synthesis of a vast library of compounds with tailored biological activities. orientjchem.orgresearchgate.net This has led to the development of numerous quinoline-based drugs currently in clinical use or undergoing trials. nih.govrsc.org

Beyond pharmaceuticals, the quinoline scaffold is integral to the development of advanced materials. Its derivatives are explored for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors due to their unique photophysical properties. The rigid, planar structure of the quinoline ring system contributes to favorable electronic and charge-transport characteristics.

Structural Context and Positional Isomerism of 1-(Quinolin-5-yl)ethanol within Quinoline Alcohols

This compound is a specific member of the quinoline alcohol family. Its structure consists of a quinoline ring with an ethanol (B145695) group attached to the carbon at position 5. The quinoline ring system is numbered in a specific manner, starting from the nitrogen atom as position 1 and proceeding around the pyridine ring and then the benzene ring.

A key aspect of understanding the chemistry of this compound is the concept of positional isomerism. science-revision.co.uk Positional isomers have the same molecular formula and the same functional groups but differ in the position of the functional group on the main carbon skeleton. science-revision.co.uk In the case of quinoline alcohols like 1-(quinolinyl)ethanol, the ethanol group can be attached to any of the seven available carbon atoms on the quinoline ring (positions 2, 3, 4, 5, 6, 7, and 8).

| Compound Name | Position of Ethanol Group | Molecular Formula | Molecular Weight (g/mol) | General Structural Features |

|---|---|---|---|---|

| 1-(Quinolin-2-yl)ethanol | 2 | C11H11NO | 173.21 | Ethanol group on the pyridine ring, adjacent to the nitrogen atom. |

| 1-(Quinolin-3-yl)ethanol | 3 | C11H11NO | 173.21 | Ethanol group on the pyridine ring. |

| 1-(Quinolin-4-yl)ethanol | 4 | C11H11NO | 173.21 | Ethanol group on the pyridine ring. |

| This compound | 5 | C11H11NO | 173.21 | Ethanol group on the benzene ring, adjacent to the ring fusion. |

| 1-(Quinolin-6-yl)ethanol | 6 | C11H11NO | 173.21 | Ethanol group on the benzene ring. |

| 1-(Quinolin-7-yl)ethanol | 7 | C11H11NO | 173.21 | Ethanol group on the benzene ring. |

| 1-(Quinolin-8-yl)ethanol (B12505917) | 8 | C11H11NO | 173.21 | Ethanol group on the benzene ring, adjacent to the nitrogen atom's peri position. |

Current Research Landscape and Academic Trajectories for this compound and Analogues

The research landscape for this compound and its analogues is primarily situated within the broader context of quinoline chemistry and its applications. While specific studies focusing solely on this compound are not abundant, its role as a synthetic intermediate and a structural motif in larger, more complex molecules is of significant interest.

One major area of research is in catalysis. Chiral quinoline alcohols and their derivatives are explored as ligands in asymmetric synthesis. The hydroxyl group and the quinoline nitrogen can coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. For example, ruthenium complexes have been shown to be effective catalysts for the dehydrogenation of alcohols, a reaction type for which quinoline-based ligands could be employed. arabjchem.org

Another significant trajectory is the use of quinoline alcohols as building blocks for the synthesis of novel, biologically active compounds. The hydroxyl group of this compound provides a convenient handle for further chemical modifications, such as esterification, etherification, or substitution reactions. These modifications can lead to the creation of new quinoline derivatives with potentially enhanced or novel pharmacological properties. For instance, research into quinolin-5-ylamine derivatives for antioxidant activity highlights the interest in functionalized quinolines at the 5-position. researchgate.net

The synthesis of this compound itself can be achieved through various established organic chemistry methods. A common approach involves the reduction of the corresponding ketone, 1-(quinolin-5-yl)ethanone, using reducing agents like sodium borohydride. The ketone precursor can be synthesized through methods like the Friedel-Crafts acylation of quinoline. The development of greener and more efficient synthetic routes to quinoline derivatives is an ongoing area of research. researchgate.nettandfonline.com

| Research Area | Description | Potential Application of this compound | Relevant Findings |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral ligands to control the stereochemistry of chemical reactions. | As a precursor to chiral ligands for metal-catalyzed reactions. | Ruthenium complexes with N-heterocyclic ligands show high catalytic activity in dehydrogenation reactions. arabjchem.org |

| Medicinal Chemistry | Design and synthesis of new drug candidates. | As a synthetic intermediate for creating more complex, biologically active molecules. | Quinoline derivatives exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govijppronline.comrsc.org |

| Synthetic Methodology | Development of new and improved methods for synthesizing chemical compounds. | As a target molecule for showcasing novel synthetic strategies for quinoline derivatives. | Eco-friendly and one-pot synthesis methods for quinolines are being actively developed using various catalysts. tandfonline.comacs.orgajgreenchem.com |

| Materials Science | Creation of new materials with specific functional properties. | As a building block for fluorescent probes or organic electronics. | The quinoline scaffold is a key component in various functional materials due to its electronic and photophysical properties. |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-quinolin-5-ylethanol |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2-8,13H,1H3 |

InChI Key |

RRKUEGFYNWVLTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C=CC=NC2=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Quinolin 5 Yl Ethanol and Its Precursors

Direct Synthesis Approaches to 1-(Quinolin-5-yl)ethanol

Direct synthesis methods involve the creation of the ethanol (B145695) functional group on a pre-existing quinoline (B57606) ring. These methods are often efficient as they involve fewer steps from commercially available quinoline precursors.

A primary and straightforward route to this compound is the reduction of the corresponding ketone, 5-acetylquinoline. This standard transformation is highly efficient and can be achieved using a variety of reducing agents.

Precursor Synthesis: The key precursor, 5-acetylquinoline, can be synthesized via several methods. One common approach is the Friedel-Crafts acylation of quinoline, though this can sometimes lead to mixtures of isomers. A more specific method involves the oxidation of 1-(quinolin-8-yl)ethanol (B12505917) to yield 8-acetylquinoline, suggesting similar targeted syntheses are possible for other isomers chem-soc.si. A patented process describes the preparation of 5-acetyl-8-hydroxy-(2H)-quinolin-2-one, which serves as a precursor for more complex molecules google.com. This intermediate highlights the established chemistry for introducing an acetyl group at the C-5 position google.comcymitquimica.comsigmaaldrich.com.

Reduction Step: Once 5-acetylquinoline is obtained, it can be reduced to the secondary alcohol, this compound. This is typically accomplished using hydride-based reducing agents.

| Reagent | Typical Solvent | Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room Temperature | A mild and selective reagent for reducing ketones in the presence of other functional groups. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temp. | A powerful reducing agent, requires anhydrous conditions and careful handling. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol, Ethyl Acetate | Pressurized H₂ | Can also reduce the quinoline ring under harsh conditions, so requires careful optimization. |

| Chiral Reducing Agents | Various | Low Temperature | A process using a reducing agent with a chiral catalyst can produce specific enantiomers, such as the (R)-alcohol google.com. |

This table presents common reagents for the reduction of ketones to secondary alcohols, applicable to the synthesis of this compound from 5-acetylquinoline.

New carbon-carbon bonds can be formed on the quinoline ring to introduce the ethanol side chain. The Grignard reaction is a classic and effective method for this purpose. mnstate.edu This strategy typically involves the reaction of a quinoline-5-carbaldehyde (B1306823) with a methyl-containing organometallic reagent.

Precursor Synthesis: The starting material for this route is quinoline-5-carbaldehyde. This compound is commercially available and can also be synthesized through the oxidation of 5-methylquinoline (B1294701) or other established methods.

Grignard Reaction: The reaction involves treating quinoline-5-carbaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or methyllithium (B1224462) (CH₃Li). mnstate.edu The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. This approach has been noted in the literature for preparing various alkyl and aryl-substituted quinolines. researchgate.netacs.org

Established and Emerging Quinoline Core Synthetic Protocols Applicable to this compound Scaffolding

When direct functionalization is not feasible, the quinoline core itself can be constructed using classic named reactions or modern catalytic methods. These routes build the heterocyclic scaffold from simpler acyclic or benzene-based precursors.

The Friedländer synthesis is a fundamental method for constructing quinoline rings, first reported by Paul Friedländer in 1882. wikipedia.orgjk-sci.comnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgresearchgate.net To synthesize a precursor for this compound, one would require a 3-substituted-2-aminobenzaldehyde to ensure the final substituent is at the C-5 position of the quinoline ring.

The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org While originally performed with base or acid catalysts at high temperatures, numerous modern catalytic variants have been developed to improve yields and reaction conditions. jk-sci.comnih.govresearchgate.net

| Catalyst Type | Examples | Conditions | Advantages | Source(s) |

| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid | Solvent or Solvent-free, Heat | Simple, effective for many substrates. | wikipedia.orgiipseries.org |

| Lewis Acids | Neodymium(III) Nitrate (B79036), Copper(II) Triflate | Reflux in DCM or other solvents | High efficiency and good yields. | iipseries.orgniscpr.res.in |

| Solid-Phase Resins | Amberlyst-15, PEG-SO₃H | Reflux in Ethanol, Aqueous media | Reusable, environmentally friendly, easy work-up. | nih.gov |

| Nanocatalysts | Magnetically separable catalysts | Solvent-free | High efficiency, easy catalyst recovery and reuse. | researchgate.net |

| Iodine | Molecular Iodine (I₂) | Solvent or Solvent-free | A highly efficient and mild catalyst. | iipseries.orgnih.gov |

This table summarizes various catalytic systems used in the Friedländer synthesis of quinolines.

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is another classic method that involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897). tsijournals.comwikipedia.orgarabjchem.org

The mechanism is a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org To obtain a 5-substituted quinoline scaffold using this method, one would need to start with a meta-substituted aniline (B41778), which is then reacted with a β-ketoester to form the required β-ketoanilide intermediate. The reaction conditions, particularly the amount of acid, can influence the formation of byproducts like 4-hydroxyquinolines. wikipedia.org The resulting 2-hydroxyquinoline is a stable tautomer of a quinolinone and would require further chemical modification (e.g., reduction and deoxygenation) to yield the this compound scaffold.

Recent advances in organic synthesis have led to the development of powerful oxidative annulation techniques for quinoline construction. mdpi.comscilit.com These modern methods often rely on transition-metal catalysis to achieve C-H bond activation, followed by cyclization to form the quinoline ring. scilit.comresearchgate.net This offers a more atom-economical and efficient alternative to traditional methods.

Key strategies include:

Transition-Metal Catalysis: Metals such as Rhodium (Rh), Ruthenium (Ru), Cobalt (Co), and Copper (Cu) are used to catalyze the annulation of various starting materials like anilines, alcohols, or alkynes. mdpi.comresearchgate.netacs.org For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively synthesize quinolines. acs.org

C-H Activation: These reactions often proceed via the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials.

Oxidative Cyclization: An oxidant is typically required to facilitate the final aromatization step. In some cases, iodine is used not only as a mediator but also becomes incorporated into the product, allowing for further functionalization. nih.gov

These methods provide access to a wide range of substituted quinolines, which can then be elaborated to the target molecule, this compound. mdpi.comresearchgate.net

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis due to their ability to generate complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. nih.govpreprints.org These reactions minimize the need for isolating intermediates, which saves time, solvents, and resources. nih.gov For quinoline synthesis, MCRs typically involve the condensation of an aniline derivative, a carbonyl compound, and another component that provides the remaining atoms for the heterocyclic ring.

Several MCR strategies are applicable to the synthesis of quinoline derivatives. A three-component reaction involving nitroarenes, aldehydes, and phenylacetylene (B144264) in the presence of indium in dilute hydrochloric acid can produce quinolines in good to high yields. organic-chemistry.org This method is notable for its direct use of nitroarenes, which are reduced in situ to the corresponding anilines. organic-chemistry.org Another approach is the Ugi four-component reaction, which can be adapted to produce quinoline-based peptides under microwave irradiation, demonstrating the versatility of MCRs. preprints.org The Hantzsch reaction, traditionally used for dihydropyridines, has also been adapted for the four-component synthesis of poly-hydro quinoline derivatives using aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate. tandfonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| Indium-mediated 3-Component | Nitroarenes, Aldehydes, Phenylacetylene | Indium, dilute HCl, reflux | 59-91% | organic-chemistry.org |

| Hantzsch 4-Component | Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Gadolinium triflate [Gd(OTf)₃], ethanol, room temp. | 83-89% | tandfonline.com |

| Ugi 4-Component | Cyclohexyl isocyanide, Aniline derivatives, 2-Methoxyquinoline-3-carbaldehyde, Lipoic acid | Methanol, microwave (110°C) | up to 90% | preprints.org |

| Catalyst-Free 4-Component | 2-Chloroquinoline-3-carbaldehydes, Arylamines, Acetylenedicarboxylates, Malononitrile | Methanol, room temp. | Moderate to Excellent | researchgate.net |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering significant advantages over conventional heating methods. researchgate.netbenthamdirect.com By directly interacting with polar molecules, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity. benthamdirect.comptfarm.pl

This technology has been successfully applied to various quinoline syntheses. For instance, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can be efficiently performed under microwave conditions. mdpi.com One study utilized a reusable solid acid catalyst, Nafion NR50, in ethanol under microwave irradiation to achieve an environmentally friendly synthesis of quinolines. mdpi.com Similarly, pyrazolo[3,4-b]quinolines have been synthesized via a one-pot condensation of 2-chloroquinoline-3-carbaldehydes with hydrazines in water, a process that is significantly accelerated by microwave heating. ptfarm.pl The use of p-sulfonic acid calix figshare.comarene as a catalyst under neat (solvent-free) microwave conditions has also been reported for the synthesis of quinoline derivatives from anilines, aldehydes, and styrene, yielding products in 20-25 minutes. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |

| Friedländer Synthesis | 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Nafion NR50, ethanol, microwave | Not specified | Not specified | mdpi.com |

| Povarov Reaction | Anilines, Aryl aldehydes, Styrene | p-Sulfonic acid calix figshare.comarene, neat, microwave (200°C) | 20-25 min | 40-68% | nih.gov |

| Condensation | 2-Chloroquinoline-3-carbaldehydes, Semicarbazide | Water, microwave | Not specified | High | ptfarm.pl |

| Condensation | 2-Aminobenzophenone, Pentane-2,4-dione | Barium imidazolium-dicarboxylate, neat, microwave (80°C) | Not specified | 97% (conversion) | ua.es |

Green Chemistry Approaches in Quinoline Synthesis Relevant to this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of quinoline synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comnih.gov

Aqueous Medium and Ethanol-Based Reaction Systems

Water and ethanol are considered green solvents due to their low toxicity, availability, and minimal environmental impact. tandfonline.comresearchgate.net Performing organic reactions in these media is a key goal of sustainable chemistry. Several methodologies for quinoline synthesis have been successfully adapted to use these solvents.

L-proline has been shown to be an effective catalyst for the one-pot, three-component synthesis of quinoline derivatives in an aqueous medium. researchgate.net Another approach uses indium metal in dilute hydrochloric acid to facilitate a three-component reaction in water, directly from nitroarenes. organic-chemistry.org The use of magnetically separable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a catalyst has also enabled the synthesis of quinolines in water, combining the benefits of a green solvent with a recyclable catalyst. rsc.org Ethanol, or an ethanol-water mixture, is also frequently employed. tandfonline.comresearchgate.net For example, ceric ammonium nitrate has been used as a catalyst for a one-pot, three-component synthesis of spiro-quinolines in an ethanol:water mixture. tandfonline.com

| Catalyst | Solvent | Reaction Type | Key Features | Reference |

| L-proline | Aqueous Media | Three-component condensation | Efficient, direct procedure | researchgate.net |

| Indium | Water (dilute HCl) | Three-component from nitroarenes | Direct use of nitroarenes, eco-economic benefits | organic-chemistry.org |

| CuFe₂O₄ Nanoparticles | Aqueous Media | Synthesis of quinolines | Magnetically recoverable and reusable catalyst | rsc.org |

| Ceric Ammonium Nitrate | Ethanol:Water | One-pot three-component | Synthesis of highly substituted spiro-quinolines | tandfonline.com |

| α-Chymotrypsin | Ionic Liquid/Aqueous | Friedländer condensation | Biocatalytic, mild conditions, excellent yields | mdpi.com |

Heterogeneous and Recyclable Catalysis for Sustainability

Zeolite-based catalysts, such as ZnCl₂/Ni-USY, have been used for the gas-phase synthesis of quinolines from aniline and C1-C4 alcohols. rsc.orgrsc.org These catalysts' activity is linked to their Lewis acid sites. rsc.orgrsc.org Phosphotungstic acid (H₃PW₁₂O₄₀) is another efficient and recyclable solid acid catalyst used for Friedländer condensation under solvent-free conditions. researchgate.netmdpi.com The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in activity. mdpi.com

More advanced materials have also been explored. A recyclable nickel-containing coordination polymer has demonstrated high activity for quinoline synthesis via a borrowing hydrogen strategy. mdpi.com Nanocatalysts, such as magnetically recoverable CuFe₂O₄ nanoparticles and Au–Ag@AgCl nanocomposites, offer high surface area and excellent catalytic activity in green solvents like water. rsc.orgrsc.org Even unconventional materials like eggshell have been reported as a green and efficient heterogeneous catalyst for synthesizing pyrano[3,2-c]quinoline derivatives. oiccpress.com Recently, metal-free catalysts like Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) have shown remarkable activity and recyclability in Friedländer synthesis, highlighting a move towards more sustainable and metal-free catalytic systems. nih.gov

| Catalyst | Type | Reaction | Key Advantage | Reference |

| ZnCl₂/Ni-USY | Zeolite-based | Gas-phase from aniline & alcohols | Good performance in gas-phase reactions | rsc.orgrsc.org |

| Phosphotungstic Acid | Heteropolyacid | Friedländer condensation | Reusable several times without loss of activity | researchgate.netmdpi.com |

| Ni-Containing Coordination Polymer | Metal-Organic Framework | Borrowing Hydrogen Strategy | High yield even after the fifth recycle | mdpi.com |

| CuFe₂O₄ Nanoparticles | Magnetic Nanoparticles | General quinoline synthesis in water | Magnetically separable and reusable | rsc.org |

| g-C₃N₄-SO₃H | Functionalized Carbon Nitride | Friedländer synthesis | Metal-free, recyclable, high surface acidity | nih.gov |

| Eggshell | Biowaste | Pyrano[3,2-c]quinoline synthesis | Environmentally friendly, low cost | oiccpress.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(Quinolin-5-yl)ethanol is expected to be complex, displaying signals for both the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the ethanol (B145695) side chain. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronegativity of the hydroxyl group.

The quinoline ring protons (H2, H3, H4, H6, H7, H8) are predicted to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H2 proton, adjacent to the nitrogen atom, is expected to be the most deshielded, appearing at the lowest field. The protons on the carbocyclic ring (H6, H7, H8) will exhibit splitting patterns influenced by their neighboring protons.

The ethanol side chain consists of a methine proton (CH) and a methyl group (CH₃). The methine proton, being attached to both the quinoline ring and the hydroxyl-bearing carbon, is anticipated to resonate as a quartet around δ 5.0-5.5 ppm. The methyl protons are expected to appear as a doublet further upfield, likely in the δ 1.5-1.7 ppm range, due to coupling with the methine proton. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | dd | ~4.5, 1.8 |

| H3 | 7.4 - 7.6 | dd | ~8.2, 4.5 |

| H4 | 8.0 - 8.2 | d | ~8.2 |

| H6 | 7.8 - 8.0 | d | ~7.5 |

| H7 | 7.6 - 7.8 | t | ~7.8 |

| H8 | 8.1 - 8.3 | d | ~8.1 |

| CH (methine) | 5.0 - 5.5 | q | ~6.5 |

| CH₃ (methyl) | 1.5 - 1.7 | d | ~6.5 |

| OH (hydroxyl) | Variable | br s | - |

Note: Predicted values are based on the analysis of quinoline and related secondary aromatic alcohols. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on the number of distinct carbon environments in the molecule. This compound has 11 carbon atoms, and due to molecular asymmetry, all are expected to be chemically non-equivalent, resulting in 11 distinct signals.

The nine carbons of the quinoline ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen (C2 and C8a) will be significantly influenced by its electronegativity. The carbon atom C5, to which the ethanol side chain is attached, will also show a characteristic shift.

The two aliphatic carbons of the ethanol side chain will appear in the upfield region of the spectrum. The methine carbon (CH-OH) is expected around δ 65-75 ppm due to the deshielding effect of the attached oxygen atom. The methyl carbon (CH₃) will be the most shielded, resonating at approximately δ 20-25 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups:

DEPT-90: This experiment would only show signals for the methine (CH) carbons. In this molecule, the signals for C2, C3, C4, C6, C7, C8, and the methine carbon of the side chain are expected to be positive.

DEPT-135: This experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, positive signals are expected for the seven CH carbons of the quinoline ring, the methine carbon, and the methyl carbon. As there are no CH₂ groups, no negative signals are anticipated. Quaternary carbons (C4a, C5, C8a) will be absent in both DEPT-90 and DEPT-135 spectra.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| CH₃ | 20 - 25 | - | Positive |

| CH | 65 - 75 | Positive | Positive |

| C2 | ~150 | Positive | Positive |

| C3 | ~121 | Positive | Positive |

| C4 | ~136 | Positive | Positive |

| C4a | ~129 | Absent | Absent |

| C5 | ~145 | Absent | Absent |

| C6 | ~128 | Positive | Positive |

| C7 | ~127 | Positive | Positive |

| C8 | ~130 | Positive | Positive |

| C8a | ~148 | Absent | Absent |

Note: Predicted values are based on the analysis of quinoline and substituted aromatic systems. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would be expected, such as:

A correlation between the methine proton of the ethanol side chain and the quinoline carbons C5, C4a, and C6, which would definitively establish the point of attachment of the side chain to the quinoline ring.

Correlations between the methyl protons and both the methine carbon and C5 of the quinoline ring.

Correlations between the aromatic protons and their neighboring carbons, which would aid in the complete assignment of the quinoline ring system.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding.

C-H Aromatic Stretch: Multiple sharp, medium-intensity bands are anticipated above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the quinoline ring.

C-H Aliphatic Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), arising from the symmetric and asymmetric stretching vibrations of the methyl and methine C-H bonds.

C=C and C=N Aromatic Ring Stretches: A series of medium to strong intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the quinoline aromatic system.

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region is expected, corresponding to the stretching vibration of the C-O bond of the secondary alcohol.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (secondary alcohol) | 1050 - 1150 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₁H₁₁NO), the exact mass is 173.0841 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 173. This peak should be relatively intense due to the stability of the aromatic quinoline system.

Key fragmentation pathways would likely involve the ethanol side chain. A common fragmentation for alcohols is the alpha-cleavage, which in this case would involve the loss of the methyl group (•CH₃, 15 Da) to form a stable, resonance-stabilized cation at m/z = 158 . This is often the base peak in the spectrum of similar aromatic alcohols. Another possible fragmentation is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z = 155 . Further fragmentation of the quinoline ring itself would lead to characteristic ions, such as the loss of HCN (27 Da) from the quinoline cation, a known fragmentation pathway for this heterocyclic system.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 173 | [C₁₁H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 158 | [C₁₀H₈NO]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |

| 155 | [C₁₁H₉N]⁺• | M⁺ - H₂O (Dehydration) |

| 130 | [C₉H₇N]⁺• | Quinoline cation radical |

| 129 | [C₉H₇]⁺ | Loss of N from quinoline cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₁H₁₁NO), HRMS would be used to confirm its elemental composition. The technique provides the high mass accuracy necessary for unambiguous formula assignment, which is a fundamental step in structural confirmation. beilstein-journals.org

Table 1: Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ |

|---|

Note: This table represents theoretical values calculated for the specified compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, allowing them to be transferred from solution to the gas phase as intact ions with minimal fragmentation. uliege.be This method is often the front-end ionization source for both standard and high-resolution mass spectrometers.

In the analysis of this compound, ESI would typically produce a prominent protonated molecular ion, [M+H]⁺, in the positive ion mode due to the basicity of the quinoline nitrogen atom. The observation of this ion confirms the molecular weight of the compound. ESI-MS is also sensitive to the formation of non-covalent complexes and can be used to study interactions if the compound is part of a larger system. uliege.be The cone voltage can be adjusted to induce fragmentation, providing structural information. agsanalitica.com

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govki.se This hyphenated technique is used to analyze complex mixtures, determine the purity of a compound, and identify metabolites or degradation products. nih.gov

An LC-MS analysis of a sample containing this compound would first involve separating the compound from any impurities on an HPLC column, typically a reversed-phase column like a C18. mdpi.com The eluent from the column is then directed into the mass spectrometer's ESI source. The resulting data would include a chromatogram showing the retention time of the compound and a mass spectrum corresponding to that chromatographic peak. This confirms the identity and purity of this compound in the sample. The method is highly sensitive, allowing for the detection of trace-level components. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and photophysical properties.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from ground states to higher energy states. The quinoline ring system is a strong chromophore, and its derivatives typically exhibit characteristic absorption spectra.

Based on studies of related quinoline compounds, the UV-Vis spectrum of this compound in a solvent like ethanol is expected to show multiple absorption bands. scielo.br These bands are associated with π → π* electronic transitions within the aromatic quinoline ring. The spectrum of the parent quinoline molecule shows distinct bands, and the substitution of the ethanol group at the 5-position is expected to cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) and changes in molar absorptivity (ε). researchgate.net

Table 2: Typical UV Absorption Maxima for the Quinoline Chromophore

| Transition Type | Approximate Wavelength Range (nm) |

|---|---|

| π → π* | 270 - 320 |

Note: This table is based on general data for the quinoline ring system and serves as an estimation for this compound. Specific values will vary based on solvent and substitution. scielo.brwiley.com

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. researchgate.net The study of fluorescence provides insights into the molecule's excited state properties, quantum yield, and environmental sensitivity.

The fluorescence properties of this compound would be characterized by its excitation and emission spectra. The emission spectrum is typically a mirror image of the longest-wavelength absorption band. Key photophysical properties include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the Stokes shift, which is the difference in energy between the absorption and emission maxima. beilstein-journals.org These properties are often highly dependent on the polarity of the solvent. For many quinoline derivatives, fluorescence intensity and emission wavelength can change significantly with the solvent environment, a phenomenon known as solvatochromism. scielo.brresearchgate.net For instance, some derivatives exhibit more intense fluorescence in less polar solvents. mdpi.com

Table 3: General Photophysical Properties of Interest for Quinoline Derivatives

| Property | Description | Significance |

|---|---|---|

| Excitation λ_max | Wavelength of maximum light absorption that leads to fluorescence. | Corresponds to the UV-Vis absorption spectrum. |

| Emission λ_max | Wavelength of maximum fluorescence intensity. | Characterizes the color of the emitted light. |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima. | Provides information about the change in geometry and solvent relaxation around the molecule in the excited state. beilstein-journals.org |

| Quantum Yield (Φf) | The efficiency of the fluorescence process. | Indicates the brightness of the fluorophore. |

Note: The specific values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scirp.org For the parent quinoline (B57606) molecule, DFT calculations have determined the HOMO energy to be approximately -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org A smaller HOMO-LUMO gap in derivatives generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. dergipark.org.trdntb.gov.ua In quinoline derivatives, the nitrogen atom and the regions around the aromatic rings typically show negative potential (red and yellow), indicating nucleophilic sites, while the hydrogen atoms often exhibit positive potential (blue), indicating electrophilic sites.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. dergipark.org.trdntb.gov.ua It can reveal hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. NPA, a part of NBO analysis, calculates the charge distribution on each atom, offering a more detailed picture than simple atomic charges. For various quinoline derivatives, NBO analysis has been used to understand intramolecular interactions and the stability of different conformations. nih.gov

Interactive Data Table: Calculated Electronic Properties of Quinoline (as a reference)

| Property | Value |

|---|---|

| HOMO Energy | -6.646 eV |

| LUMO Energy | -1.816 eV |

Note: The data presented is for the parent quinoline molecule as specific data for 1-(Quinolin-5-yl)ethanol is not available in the reviewed literature. This data serves as a reference point. scirp.org

Geometrical optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. rsc.org For quinoline and its derivatives, DFT methods are employed to calculate the optimized bond lengths, bond angles, and dihedral angles. scirp.org The energy gap between the HOMO and LUMO is determined from these optimized geometries. scirp.org For quinoline, the calculated energy gap is 4.83 eV, which is a measure of its electronic stability. scirp.org The introduction of an ethanol (B145695) group at the 5-position of the quinoline ring is expected to influence this energy gap, likely leading to a smaller gap and thus increased reactivity compared to the parent quinoline molecule.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For compounds like this compound, these methods can predict the most likely pathways for its reactions, such as antioxidant activity.

Hydrogen Atom Transfer (HAT) and Sequential Electron Transfer-Proton Transfer (SET-PT) are two common mechanisms by which antioxidant molecules can neutralize free radicals.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thus quenching it. The thermodynamic feasibility of this process is often evaluated by calculating the Bond Dissociation Enthalpy (BDE).

Sequential Electron Transfer-Proton Transfer (SET-PT): In the SET-PT mechanism, the antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. The feasibility of this pathway is assessed by calculating the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

While specific studies on this compound are not available, research on other phenolic and heterocyclic compounds provides a framework for how such simulations would be conducted.

Bond Dissociation Energy (BDE): The BDE is the energy required to break a specific bond homolytically. In the context of antioxidant activity, the BDE of the O-H bond in the ethanol group and C-H bonds would be of particular interest. A lower BDE for the O-H bond would suggest a greater propensity for the molecule to act as a hydrogen atom donor. For ethanol, the average bond dissociation energy for a C-H bond is approximately 415 kJ/mol. brainly.com

Ionization Potential (IP): The IP is the energy required to remove an electron from a molecule. A lower IP indicates that the molecule can more readily donate an electron, which is the first step in the SET-PT mechanism. The ionization potential of the parent quinoline molecule has been experimentally determined to be 8.61 ± 0.02 eV. cnr.it The substitution with an ethanol group would likely alter this value.

Interactive Data Table: Reference Thermochemical Data

| Parameter | Molecule | Value |

|---|---|---|

| C-H Bond Dissociation Energy | Ethanol | ~415 kJ/mol |

Note: This table provides reference values for related molecules, as specific experimental or calculated data for this compound were not found in the reviewed literature. brainly.comcnr.it

Molecular Modeling and Interaction Profiling

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with other molecules, such as biological macromolecules or solvent molecules. These studies are vital for understanding the biological activity and physicochemical properties of a compound. For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with specific protein targets. Furthermore, molecular dynamics simulations could provide insights into the stability of the ligand-protein complex over time. While no specific molecular modeling studies for this compound were identified, the general approach for quinoline derivatives involves docking them into the active sites of target proteins to predict their inhibitory activity. nih.gov

Adsorption Behavior and Thermodynamic Parameter Estimation

The study of adsorption processes is fundamental to understanding how a compound interacts with surfaces, which is critical in fields such as catalysis, environmental remediation, and drug delivery. The Langmuir isotherm is a common model used to describe the equilibrium of adsorption, assuming a monolayer adsorption onto a surface with a finite number of identical sites.

The Langmuir isotherm is mathematically expressed as:

Ce / qe = 1 / (KL * qmax) + Ce / qmax

Where:

Ce is the equilibrium concentration of the adsorbate.

qe is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium.

qmax is the maximum monolayer adsorption capacity.

KL is the Langmuir constant related to the energy of adsorption.

A linear plot of Ce/qe versus Ce allows for the determination of qmax and KL. The dimensionless separation factor, RL, can also be calculated from the Langmuir isotherm to determine the favorability of the adsorption process.

| RL Value | Type of Isotherm |

| RL > 1 | Unfavorable |

| RL = 1 | Linear |

| 0 < RL < 1 | Favorable |

| RL = 0 | Irreversible |

The thermodynamic parameters can be calculated using the following equations:

ΔG° = -RT ln(KL)

ln(KL) = ΔS°/R - ΔH°/RT (van 't Hoff equation)

Where:

R is the universal gas constant.

T is the absolute temperature in Kelvin.

By studying the adsorption at different temperatures, ΔH° and ΔS° can be determined from the slope and intercept of a plot of ln(KL) versus 1/T. A negative ΔG° indicates a spontaneous adsorption process. A positive ΔH° suggests an endothermic process, while a negative value indicates an exothermic process. A positive ΔS° reflects increased randomness at the solid-liquid interface during adsorption.

Ligand-Target Interaction Studies via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net The primary goal is to predict the binding mode and affinity of the ligand-target complex. researchgate.net

The computational methodology of a typical molecular docking study involves several key steps:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site, the region where the ligand is expected to bind, is identified.

Preparation of the Ligand: The 2D structure of the ligand, in this case, this compound, is drawn using chemical drawing software and then converted to a 3D structure. The geometry of the ligand is optimized to find its most stable conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the target protein. These algorithms generate a large number of possible binding poses.

Scoring and Analysis: A scoring function is then used to estimate the binding affinity for each pose. The poses are ranked based on their scores, with lower scores generally indicating more favorable binding. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed for the top-ranked poses.

Various software programs are available for performing molecular docking simulations, each with its own algorithms and scoring functions. Common examples include AutoDock, Glide, and GOLD. The choice of software can influence the outcome of the docking study. amazonaws.com

While specific molecular docking studies for this compound were not detailed in the provided search results, the general methodology described above would be applicable. Such studies would be instrumental in identifying potential biological targets for this compound and elucidating the molecular basis of its activity, without making any claims about clinical outcomes. nih.gov

Research Applications and Functional Explorations Excluding Clinical and Basic Identification Data

Role as Versatile Synthetic Intermediates in Organic Synthesis

Quinoline (B57606) and its derivatives are fundamental building blocks for creating novel therapeutic agents and functional materials. The unique electronic properties and the capacity to engage in a wide range of chemical transformations make the quinoline scaffold a privileged structure in organic synthesis. The functionalization at different positions on the quinoline ring has led to a diverse spectrum of compounds.

1-(Quinolin-5-yl)ethanol, in particular, is a useful intermediate. The ethanol (B145695) group at the 5-position provides a reactive handle—the hydroxyl group—for further functionalization. This allows for the straightforward introduction of other chemical moieties through reactions such as esterification, etherification, or oxidation. Additionally, the nitrogen atom within the quinoline ring can be targeted for reactions like quaternization or N-oxide formation, which further broadens the chemical space that can be accessed from this precursor. Classic synthetic methodologies such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide access to a wide variety of substituted quinolines, and modern methods continue to expand the synthetic toolkit for creating novel quinoline-based structures.

Catalytic Applications and Ligand Development for Catalysis

Quinoline derivatives are frequently employed as ligands in the development of asymmetric catalysts. Their rigid structure and the presence of a nitrogen atom for coordination make them suitable for creating chiral environments around a metal center. Functionalized quinoline motifs are utilized as asymmetric catalysts and as ligands for transition metal complexes. tandfonline.com For example, sterically demanding pyridine-quinoline anchoring ligands have been developed as building blocks for copper(I)-based complexes used in dye-sensitized solar cells (DSSCs). rsc.org

In one application, a reusable solid acid catalyst, Nafion NR50, was used for the Friedländer quinoline synthesis in ethanol under microwave conditions, demonstrating an environmentally friendly approach. mdpi.com Another green approach involves the use of gadolinium triflate [Gd(OTf)3] as a reusable catalyst for a four-component coupling reaction to produce poly-hydro quinoline derivatives in ethanol. tandfonline.com These examples highlight the versatility of the quinoline scaffold in developing efficient and sustainable catalytic systems.

Advanced Materials Science Applications

Development of Functional Materials with Specific Properties

In materials science, quinoline derivatives are explored for their applications in organic light-emitting diodes (OLEDs) and sensors. Metal-quinoline complexes, such as those involving 8-hydroxyquinoline (B1678124), are small molecules that have been utilized in organic optoelectronic devices due to their ability to form thin films, high chemical and thermal stability, and tunable colors. researchgate.net For instance, Bis(8-hydroxyquinoline) zinc (Znq2) is noted for its electron transport properties, which are superior to those of tris(8-hydroxyquinoline) aluminium (Alq3), leading to lower operating voltages in OLEDs. researchgate.net The development of such materials showcases the potential of quinoline derivatives in creating advanced functional materials for electronic and optical applications.

Luminescence Chemistry and Fluorescence Probes

The inherent fluorescence of the quinoline core makes it a valuable component in the design of fluorescent probes for detecting various analytes. researchgate.net Quinoline-based probes can be engineered for high selectivity and sensitivity. researchgate.net

For example, a novel quinoline fluorescent probe, QNP, was designed for the detection of Al³⁺ ions, displaying significant fluorescence enhancement in their presence with a low detection limit of 1.25 μM. nih.gov Another probe, based on naphthalimide and iso-quinoline units, was developed for the selective detection of Al³⁺ with a detection limit of 52 nM. researchgate.net Furthermore, a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative was synthesized as a turn-off fluorescent probe for detecting bisulfite, with a detection limit of 0.7 μmol L⁻¹. nih.gov These probes often work through mechanisms like photo-induced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). researchgate.net

Complexes of 8-hydroxyquinoline derivatives with Europium(III) have been shown to exhibit favorable luminescence properties, which can be tuned by introducing electron-donating or electron-withdrawing groups to the quinoline structure. nih.gov Such complexes are considered promising luminescent materials. nih.gov

| Probe Name/Type | Target Analyte | Detection Limit | Mechanism/Key Feature |

| QNP ((E)-N'-(5-chloro-2-hydroxybenzylidene) quinoline-2-carbohydrazide) | Al³⁺ | 1.25 μM | Turn-on fluorescence, PET and ICT synergistic effect. nih.gov |

| NIQ (Naphthalimide and iso-quinoline based) | Al³⁺ | 52 nM | Chelation-enhanced fluorescence (CHEF), inhibition of PET. researchgate.net |

| DQCh ((E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one) | Bisulfite (HSO₃⁻) | 0.7 μmol L⁻¹ | Turn-off fluorescence, Michael addition mechanism. nih.gov |

| Europium(III) complex with 8-hydroxyquinoline derivative | - | - | Red emission, luminescence intensity enhanced by electron-donating groups. nih.gov |

Chelation and Coordination Chemistry Studies

Metal Chelate Formation and Structural Characterization

8-Hydroxyquinoline (8HQ) and its derivatives are well-known for their metal-chelating abilities. nih.gov The hydroxyl group at the C-8 position is particularly effective for forming stable complexes with a variety of metal ions. nih.gov The resulting metal complexes often exhibit octahedral geometry. researchgate.net

The synthesis and structural characterization of metal complexes with ligands derived from quinoline are an active area of research. For instance, a novel ligand, 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one, was used to prepare complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, the ligand 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) was used to form complexes with cobalt(III), nickel(II), and copper(II), acting as a tridentate chelate with N,N,S-donor sites. uomphysics.net

The structural analysis of these complexes is often performed using techniques like single-crystal X-ray diffraction. For example, the crystal structure of a copper(I) complex with a pyridine-quinoline ligand revealed a distorted tetrahedral geometry. rsc.org In another study, the nickel(II) complex with the HL ligand was found to have a distorted octahedral geometry, with the two deprotonated ligand moieties arranged perpendicularly to each other. uomphysics.net These structural studies are crucial for understanding the coordination behavior of quinoline-based ligands and the properties of their metal complexes.

| Ligand | Metal Ion(s) | Resulting Complex Geometry |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral researchgate.net |

| 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide | Co(III), Ni(II), Cu(II) | Distorted Octahedral (for Ni(II)) uomphysics.net |

| 2-(pyridin-2-yl)quinoline derivative | Cu(I) | Distorted Tetrahedral rsc.org |

Investigation of Metal-Ligand Binding Affinity and Stoichiometry

The quinoline scaffold, a key component of this compound, is recognized for its metal-chelating properties. Research into related 8-hydroxyquinoline derivatives has provided significant insights into their metal-ligand binding affinity and stoichiometry. These studies are crucial for understanding the compound's potential applications in areas requiring metal ion interaction.

Hybrids of 8-hydroxyquinoline with amino acids like D-proline and homo-proline have been synthesized to enhance water solubility and study their complex formation with various metal ions. nih.gov Potentiometric, spectrophotometric, and NMR spectroscopic studies have been employed to determine the stability and structure of these metal complexes. For instance, a 5-nitro-8-hydroxyquinoline-proline hybrid was found to form mono and bis complexes with essential metal ions such as Cu(II), Zn(II), Fe(II), and Fe(III). mdpi.com The binding affinity at physiological pH (7.4) was determined to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The stoichiometry of these complexes often involves one or two ligand molecules per metal ion, with versatile coordination modes. mdpi.com

Investigations into organometallic complexes with Rh(η5-C5Me5) and Ru(η6-p-cymene) have also been conducted. nih.gov X-ray crystallography of a rhodium complex revealed that the metal ion is coordinated by the quinoline nitrogen and the hydroxylate oxygen. nih.gov The stoichiometry and binding characteristics are influenced by factors such as the specific metal ion, the nature of the ligand, and the pH of the solution. mdpi.com

Table 1: Metal-Ligand Binding Affinity and Stoichiometry of Quinoline Derivatives

| Quinoline Derivative | Metal Ion | Technique(s) Used | Key Findings |

|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | UV-vis, CD, NMR, EPR | Formation of mono and bis complexes; Binding affinity at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com |

| 8-Hydroxyquinoline-D-proline/homo-proline hybrids | Rh(III), Ru(II) | pH-potentiometry, UV-vis, NMR | Formation of stable organometallic complexes; coordination via quinoline nitrogen and hydroxylate oxygen. nih.gov |

| Thiosemicarbazone derivatives with pyridine (B92270) | Co(III), Fe(III), Ni(II), Zn(II), Pd(II) | ESI-MS, NMR, Elemental Analysis | Formation of both bis-ligand and mono-ligand complexes depending on the metal ion. researchgate.net |

Mechanistic Investigations of Biological Interactions (Excluding Clinical Applications)

Enzyme Inhibition Mechanism Studies (e.g., DT-Diaphorase (NQO1) Activation)

DT-diaphorase, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a flavoenzyme that plays a critical role in cellular protection by detoxifying quinones. isciii.esnih.gov This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, a process that bypasses the formation of reactive semiquinone intermediates and subsequent oxidative stress. nih.govmdpi.com

Compounds containing a quinone or quinone-like structure can act as substrates for NQO1. nih.gov Studies on various quinoline derivatives, particularly those with a quinone moiety, have shown that they can be effective substrates for the NQO1 enzyme. nih.govmdpi.com The interaction of these compounds with NQO1 leads to the enzyme's activation, which catalyzes the reduction of the quinone fragment using NADH or NADPH as cofactors. nih.gov This bioreductive activation is a key mechanism in the biological activity of many quinone-based compounds. The efficiency of a compound as an NQO1 substrate often depends on the specific substituents on the quinoline-quinone scaffold. For example, research on 6,7-dichloro-5,8-quinolinedione derivatives showed that the enzymatic conversion rates are dependent on the type of substituent at the C2 position. mdpi.com While direct studies on this compound are limited, its quinoline structure suggests that its oxidized or derivatized forms could potentially interact with NQO1.

Table 2: Interaction of Quinoline Derivatives with DT-Diaphorase (NQO1)

| Compound Class | Interaction Type | Mechanism |

|---|---|---|

| 1,4-Quinone-Quinoline Hybrids | Substrate (Activation) | NQO1 catalyzes the two-electron reduction of the quinone moiety to a hydroquinone. nih.gov |

| 6,7-Dichloro-5,8-quinolinedione Derivatives | Substrate (Activation) | Enzymatic conversion rates depend on the substituent at the C2 position of the quinolinedione scaffold. mdpi.com |

| Quercetin (a related antioxidant) | Potential Substrate | NQO1 can potentially reduce the oxidized quercetin-ortho-quinone back to quercetin, protecting against its toxicity. maastrichtuniversity.nl |

DNA Binding and Interaction Studies (e.g., Intercalation)

The interaction of quinoline derivatives with DNA is a significant area of research, as it underpins many of their biological activities. One of the proposed mechanisms of action for certain quinoline-based compounds is their ability to bind to DNA, primarily through intercalation. nih.govnih.gov Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.govresearchgate.net

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their metal complexes have demonstrated their ability to bind to DNA. nih.gov Spectroscopic titration and gel electrophoresis experiments support an intercalative binding mode. nih.govresearchgate.net The binding efficacy is often enhanced upon complexation with metal ions. For example, copper complexes of these ligands showed a higher binding ability to DNA compared to the ligands alone. nih.gov Similarly, research on benzazolo[3,2-alpha]quinolinium compounds, which are structurally related to quinoline, has also explored DNA intercalation as a potential mechanism for their cytotoxic effects. nih.gov However, for some analogs, a direct correlation between DNA binding strength and biological activity was not observed, suggesting that other mechanisms may also be at play. nih.gov

Table 3: DNA Binding Characteristics of Quinoline Derivatives

| Compound/Complex | Method(s) of Study | Proposed Binding Mode | Key Finding |

|---|---|---|---|

| Sulfonamide Substituted 8-Hydroxyquinoline Derivatives | UV Spectroscopy, Gel Electrophoresis | Intercalation | Metal complexes show higher binding efficacy to DNA than the free ligands. nih.govresearchgate.net |

| Benzazolo[3,2-alpha]quinolinium Analogs | Spectroscopic Analysis | Intercalation | Cytotoxicity did not always correlate with DNA binding affinity, suggesting other action mechanisms. nih.gov |

| 8-Hydroxyquinoline-Amino Acid Hybrid Complexes (Rh, Ru) | Capillary Electrophoresis, Fluorometry, Circular Dichroism | Strong Binding | The complexes are capable of strong binding to calf-thymus DNA (ct-DNA). nih.gov |

Free Radical Scavenging and Antioxidant Mechanism Studies (in vitro and theoretical)

Quinoline derivatives are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The antioxidant potential of these compounds has been evaluated using various in vitro assays. researchgate.netgrowingscience.com

Commonly used methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, superoxide (B77818) radical scavenging assay, and hydroxyl radical scavenging assay. researchgate.net In the DPPH assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. growingscience.comnih.gov Studies on various quinolin-5-ylamine derivatives have demonstrated their capacity to scavenge DPPH radicals, with some compounds showing activity comparable to standard antioxidants like Butylated Hydroxytoluene (BHT). growingscience.com The total antioxidant capacity can also be assessed by methods such as the phosphomolybdate assay, which measures the reduction of Mo(VI) to Mo(V) by the antioxidant compound. nih.gov The structural features of the quinoline derivatives, such as the position and nature of substituents, play a crucial role in their antioxidant activity.

Table 4: In Vitro Antioxidant Activity of Quinoline Derivatives

| Assay | Principle | Compound Class Studied | Result |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom to the DPPH radical. nih.gov | Quinolin-5-ylamine derivatives | Showed significant radical scavenging activity. growingscience.com |

| Superoxide Radical Scavenging | Measures the quenching of superoxide radicals. | Synthesized quinolines | Exhibited high levels of antioxidant activity. researchgate.net |

| Hydroxyl Radical Scavenging | Measures the quenching of highly reactive hydroxyl radicals. | Synthesized quinolines | Exhibited high levels of antioxidant activity. researchgate.net |

| Phosphomolybdate Method | Measures the total antioxidant capacity by the reduction of Mo(VI) to Mo(V). nih.gov | 8-Amino-Quinoline Hybrids | Caffeic acid derivatives showed good antioxidant activity. nih.gov |

Superoxide Dismutase Mimetic Activity Assessment

Superoxide dismutase (SOD) is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov This action provides a primary defense against oxidative stress. nih.gov Certain compounds, including some plant-derived molecules, can mimic the activity of SOD and are referred to as SOD mimetics (SODm). researchgate.netnih.gov

In Vitro Antimicrobial Efficacy Profiling (focused on chemical screening and activity against strains, not human treatment)

The quinoline core is a well-known pharmacophore present in many antimicrobial agents. Consequently, derivatives of quinoline, including those related to this compound, are frequently screened for their in vitro antimicrobial efficacy against a broad spectrum of pathogens.

These screening studies typically employ methods like broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial and fungal strains. nih.govresearchgate.net Research has shown that quinoline derivatives can exhibit activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungal species like Candida albicans. nih.govresearchgate.netmdpi.com The antimicrobial efficacy is highly dependent on the specific chemical structure of the derivative. For instance, studies on pyrroloquinoline quinone (PQQ) showed significant inhibitory effects against Staphylococcus epidermidis and Proteus vulgaris. nih.gov The mechanism of action can involve various cellular targets, and morphological studies using techniques like scanning electron microscopy (SEM) have shown that some extracts can cause significant damage to bacterial cell surfaces. nih.gov

Table 5: In Vitro Antimicrobial Screening of Quinoline-Related Compounds

| Compound/Extract Class | Test Method | Target Microorganism(s) | Key Findings |

|---|---|---|---|

| Pyrroloquinoline Quinone (PQQ) | MIC determination | S. epidermidis, S. aureus, P. vulgaris, C. lipolytica | Showed significant antibacterial and antifungal activity, with the lowest MIC against S. epidermidis. nih.gov |

| Ethanolic extracts of various natural products | Disk diffusion, Broth dilution | S. aureus, E. coli, S. epidermidis, K. pneumoniae | Extracts containing various phytochemicals showed broad-spectrum antimicrobial activity. nih.govresearchgate.netresearchgate.net |

| 8-Hydroxyquinoline Derivatives | Not specified | Various bacteria and fungi | Known to possess a wide range of antimicrobial properties. |

Based on a comprehensive search of scientific literature, there are no specific research articles or publicly available data focusing on the corrosion inhibition properties of the chemical compound “this compound”.

Therefore, it is not possible to generate the requested article section on "" with a specific focus on "6.6. Corrosion Inhibition Studies (focused on chemical mechanism and surface science)" for this particular compound.

To adhere to the principles of scientific accuracy and the strict instructions provided for this task, which require focusing solely on "this compound", no content can be produced. Providing information on other related quinoline derivatives would fall outside the explicit scope of the request.

Emerging Research Frontiers and Future Directions in 1 Quinolin 5 Yl Ethanol Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, leading to a rich collection of named reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses. ijpsjournal.comnih.gov However, the future of 1-(Quinolin-5-yl)ethanol synthesis lies in the development of novel methodologies that prioritize efficiency, sustainability, and atom economy. researchgate.net Traditional methods often suffer from drawbacks like the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov

Modern synthetic chemistry is shifting towards greener alternatives. researchgate.netbenthamdirect.com For quinoline derivatives, this includes one-pot multicomponent reactions, which streamline synthesis by combining several steps without isolating intermediates, thus saving time, solvents, and resources. tandfonline.comresearchgate.net Microwave-assisted and ultrasound-assisted syntheses are also gaining prominence as they can dramatically reduce reaction times and improve yields. ijpsjournal.combenthamdirect.comtandfonline.com

A particularly promising frontier is the use of photocatalysis. For instance, a visible-light-mediated, iron-catalyzed decarboxylation reaction has been successfully used to synthesize the isomeric 1-(quinolin-4-yl)ethanol. mdpi.com This method represents a cleaner alternative to conventional heating and highlights the potential for developing regioselective syntheses for the 5-substituted isomer. mdpi.com The exploration of such innovative strategies will be crucial for the efficient and environmentally benign production of this compound.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Traditional (e.g., Friedländer, Skraup) | Condensation and cyclization reactions often requiring strong acids, high temperatures, and oxidizing agents. ijpsjournal.comnih.gov | Well-established and versatile for a range of substituted quinolines. | Provides a foundational route, but with environmental and efficiency drawbacks. |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single vessel to form the product in a cascade of reactions. tandfonline.com | High efficiency, reduced waste, operational simplicity. tandfonline.comresearchgate.net | Highly applicable for creating diverse analogues of the target compound efficiently. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. nih.gov | Drastically reduced reaction times (minutes vs. hours), often higher yields. tandfonline.comnih.gov | Offers a rapid and energy-efficient pathway for synthesis. |

| Photocatalysis | Uses light energy, often in conjunction with a catalyst like iron, to drive chemical reactions. mdpi.com | Mild reaction conditions, use of sustainable energy sources, novel reactivity. mdpi.com | A cutting-edge approach that could be adapted for regioselective synthesis. |

Exploration of Undiscovered Chemical Reactivity and Selectivity

The chemical reactivity of this compound is dictated by its two primary functional components: the quinoline ring and the ethanol (B145695) side chain. The hydroxyl group of the ethanol moiety is a versatile handle for further functionalization through reactions like esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Concurrently, the nitrogen atom in the quinoline ring can be quaternized or oxidized to an N-oxide, further expanding the accessible chemical space.

Future research will likely focus on exploring more subtle and selective transformations. The quinoline ring itself is an interesting substrate; it is generally more reactive than pyridine (B92270) but less so than naphthalene. scribd.com While the benzenoid ring is typically less reactive than the pyridinoid ring in quinoline, the precise regioselectivity of electrophilic and nucleophilic substitution on the 5-substituted scaffold of this compound remains an area for detailed investigation. rsc.orgslideshare.net

An intriguing avenue for exploration is tautomer-selective photochemistry. A study on the related compound 1-(tetrazol-5-yl)ethanol demonstrated that different tautomers exhibit distinct photochemical behaviors, with one form being stable while the other decomposes under UV irradiation. nih.gov Investigating whether this compound or its derivatives exhibit similar selective photoreactivity could unlock novel applications in materials science or photopharmacology.

Integration with Advanced Catalysis Systems for Sustainable Synthesis

The integration of advanced catalytic systems is paramount for developing sustainable synthetic routes to this compound. The field is moving away from stoichiometric reagents and homogeneous catalysts toward heterogeneous and recyclable catalysts that are more environmentally friendly and cost-effective. researchgate.netbohrium.com

Zeolite-based catalysts, for example, have been employed for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols, offering a pathway that avoids volatile organic solvents. rsc.orgrsc.org The acidic properties of these catalysts can be tuned to optimize yield and selectivity. rsc.orgrsc.org Similarly, polymer-supported sulphonic acids have been used as recyclable catalysts in Friedländer-type reactions, demonstrating high yields under mild conditions. asianpubs.org

The use of transition metals in catalysis continues to evolve, with a focus on earth-abundant metals and sophisticated ligand design to control reactivity and selectivity. mdpi.com For instance, cobalt and rhodium catalysts have been used for C-H bond activation to construct the quinoline skeleton. mdpi.com These advanced catalytic systems not only align with the principles of green chemistry by minimizing waste and energy consumption but also provide powerful tools for constructing complex quinoline derivatives from simple precursors. ijpsjournal.combenthamdirect.com

Table 2: Advanced Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Example(s) | Reaction Type | Key Advantages |

|---|---|---|---|

| Heterogeneous Acid Catalysts | Zeolites, Polymer-supported sulphonic acid, Nafion NR50. rsc.orgasianpubs.orgmdpi.com | Friedländer, Skraup-type reactions. | Recyclability, ease of separation, reduced corrosion, solvent-free conditions. rsc.orgasianpubs.org |

| Transition Metal Catalysts | Palladium (Pd), Rhodium (Rh), Cobalt (Co), Copper (Cu). tandfonline.commdpi.com | C-H activation, oxidative annulation, cyclization. mdpi.com | High efficiency, broad functional group tolerance, novel reaction pathways. mdpi.com |

| Green Catalysts | p-Toluenesulfonic acid (p-TSA), Ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.nettandfonline.combohrium.com | One-pot multicomponent reactions. | Environmentally benign, low cost, effective under mild conditions. tandfonline.combohrium.com |

| Photocatalysts | Iron (III) chloride–phenanthroline complex. mdpi.com | Radical-mediated alkylation. | Utilizes visible light, mild conditions, sustainable. mdpi.com |

Computational Design and Predictive Modeling for Structure-Activity Relationships